1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are significant due to their presence in various natural products and their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with an aldehyde functional group at the 6th position, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde can be achieved through several methods:
Bischler-Napieralski Reaction: This traditional method involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the tetrahydroisoquinoline core.
Pictet-Spengler Reaction: This method involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline structure.
Industrial Production: Industrially, the compound can be synthesized using high-pressure catalytic hydrogenation of isoquinoline derivatives in the presence of a suitable catalyst like palladium or platinum.
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain.
Receptor Modulation: It can modulate the activity of receptors, such as dopamine receptors, which play a role in neuroprotection and neurodegeneration.
Antioxidant Activity: The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde can be compared with other similar compounds:
1,2,3,4-Tetrahydroisoquinoline: Lacks the aldehyde functional group but shares the tetrahydroisoquinoline core.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group at the nitrogen atom, which alters its biological activity.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Contains a methoxy group at the 6th position, which affects its reactivity and applications.
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-2,5,7,11H,3-4,6H2 |
InChI Key |
HBOKIZMBDPGEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
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